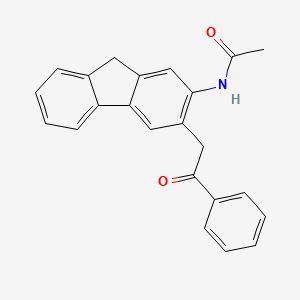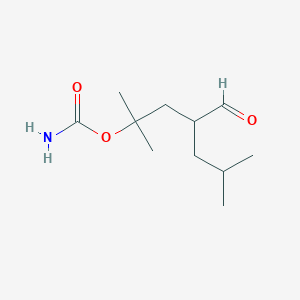
Bis(4-methoxybenzoyl)diethylgermanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoyl)diethylgermanium typically involves the reaction of diethylgermanium dichloride with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(4-methoxybenzoyl)diethylgermanium can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially with nucleophiles that can replace the methoxy or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce various substituted germanium compounds .
Applications De Recherche Scientifique
Chemistry: Bis(4-methoxybenzoyl)diethylgermanium is widely used as a photoinitiator in polymer chemistry. It initiates polymerization reactions when exposed to light, making it valuable in the production of dental materials, coatings, and adhesives .
Biology and Medicine: In the medical field, this compound is used in dental materials due to its ability to initiate polymerization under light exposure. It is also being explored for its potential in drug delivery systems .
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to initiate polymerization quickly and efficiently makes it a preferred choice in various manufacturing processes .
Mécanisme D'action
Photoinitiation: The primary mechanism of action for Bis(4-methoxybenzoyl)diethylgermanium is photoinitiation. When exposed to light, the compound undergoes photolytic cleavage, generating free radicals that initiate polymerization reactions .
Molecular Targets and Pathways: The molecular targets include the monomers present in the polymerization mixture. The generated free radicals react with these monomers, leading to the formation of polymer chains. This process is crucial in dental materials, where rapid and controlled polymerization is essential .
Comparaison Avec Des Composés Similaires
- Bis(4-methoxybenzoyl)diethylsilane
- Bis(4-methoxybenzoyl)diethylstannane
- Bis(4-methoxybenzoyl)diethyllead
Comparison: Bis(4-methoxybenzoyl)diethylgermanium is unique due to its balance of photoinitiation efficiency and low toxicity compared to its silicon, tin, and lead counterparts. The germanium compound offers better performance in terms of polymerization speed and depth of cure, making it more suitable for applications requiring rapid and thorough polymerization .
Propriétés
Numéro CAS |
1207515-90-9 |
|---|---|
Formule moléculaire |
C20H24GeO4 |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3 |
Clé InChI |
KIMKGBGMXUPKJT-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
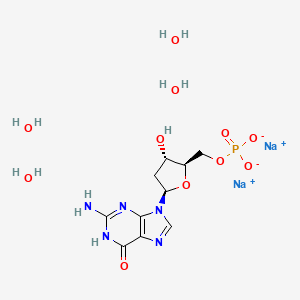
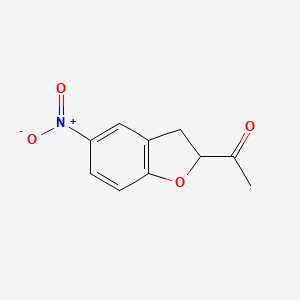
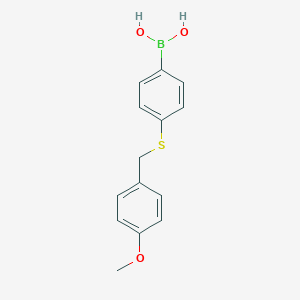
![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)

![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)
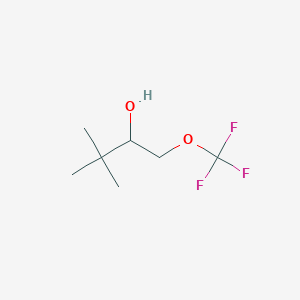
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
